3-ETHYL-5-ISOXAZOLECARBALDEHYDE

Description

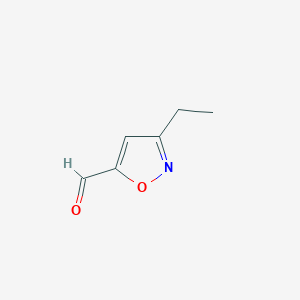

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPZJXAUBJAZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558188 | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72591-56-1 | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of 3-ethyl-5-isoxazolecarbaldehyde

[1][2][3]

Executive Summary

This compound (CAS: 72591-56-1) is a functionalized heteroaromatic scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., ROS1/ALK targeting agents). Its structure features an electron-deficient isoxazole ring substituted with a lipophilic ethyl group at the C3 position and a reactive formyl (aldehyde) group at the C5 position. This combination makes it a versatile electrophile for reductive aminations, Wittig olefinations, and heterocycle ring formations.

Molecular Identification & Physiochemical Properties

The following data consolidates experimental observations and calculated properties for accurate identification.

| Parameter | Technical Specification |

| IUPAC Name | 3-Ethylisoxazole-5-carbaldehyde |

| CAS Number | 72591-56-1 |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| SMILES | CCc1cc(on1)C=O[1][2][3] |

| Appearance | Yellow Oil (Experimental observation [1]) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |

| Storage | Inert atmosphere (N₂/Ar), < -20°C. Aldehydes are prone to air oxidation. |

Structural Analysis & Reactivity Profile

The molecule's reactivity is governed by the electronic interplay between the isoxazole core and the pendant aldehyde.

-

Isoxazole Core (Electronic Sink): The 1,2-oxazole ring is electron-withdrawing, increasing the electrophilicity of the C5-aldehyde compared to a standard benzaldehyde. This makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

C5-Formyl Group (The Handle): This is the primary site of derivatization. It serves as a "warhead" for forming C-N bonds (via reductive amination) or C-C bonds (via condensation reactions).

-

C3-Ethyl Group (Lipophilic Anchor): The ethyl chain provides steric bulk and lipophilicity (logP modulation), essential for optimizing the binding affinity of drug candidates within hydrophobic protein pockets.

Structural Visualization (Graphviz)

Figure 1: Functional decomposition of this compound showing reactivity zones.

Synthesis & Production Protocols

The most reliable route to high-purity this compound involves the oxidation of its alcohol precursor, (3-ethylisoxazol-5-yl)methanol . This method avoids over-oxidation to the carboxylic acid.

Protocol: Oxidation via Dess-Martin Periodinane (DMP)

Reaction Scheme: (3-ethylisoxazol-5-yl)methanol + DMP → this compound

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with (3-ethylisoxazol-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.3 M solution.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour . Monitor by TLC or LC-MS for the disappearance of the alcohol.

-

Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the crude yellow oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: ~86% isolated yield as a yellow oil [1].[4]

Synthesis Workflow Diagram

Figure 2: Oxidative synthesis pathway from the alcohol precursor.

Applications in Drug Discovery

This aldehyde is a "privileged intermediate" in the design of kinase inhibitors.

-

ROS1/ALK Inhibitors: The 3-ethyl-5-isoxazole moiety acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and solubility.

-

Reductive Amination: The aldehyde reacts with primary amines (in the presence of NaBH(OAc)₃) to form secondary amine linkers, a common motif in macrocyclic chemotherapeutics [1][2].

-

Heterocycle Construction: It serves as a precursor for forming imidazo[1,2-a]pyridines or other fused systems via multi-component reactions.

Handling & Stability Guide

-

Air Sensitivity: Aldehydes oxidize to carboxylic acids (3-ethylisoxazole-5-carboxylic acid) upon prolonged exposure to air. Always store under Nitrogen or Argon.

-

Thermal Stability: As a low-molecular-weight oil, it is volatile. Avoid high-vacuum drying for extended periods to prevent mass loss.

-

Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Nuvalent, Inc. (2021).[5][6] Heteroaromatic Macrocyclic Ether Chemotherapeutic Agents. Patent WO2021226269A1. (Describes synthesis, appearance as yellow oil, and application in ROS1 inhibitors).

-

ChemicalBook . (2024). This compound Product Entry. (Confirmation of CAS 72591-56-1).

-

PubChem . (2024). Compound Summary for Isoxazole Derivatives. (General reference for isoxazole physiochemical calculations).

Sources

- 1. 17147-85-2|3-Ethyl-5-methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. ivychem.com [ivychem.com]

- 3. 53064-41-8|Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-ethyl-5-isoxazolecarbaldehyde: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 3-ethyl-5-isoxazolecarbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of public domain data for this specific molecule, this document serves as a foundational resource, offering predictive insights based on structurally analogous compounds and detailing rigorous, field-proven methodologies for the empirical determination of these critical physicochemical properties. This guide is designed to equip researchers with the necessary theoretical framework and practical protocols to accurately characterize this compound and similar novel isoxazole derivatives, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged heterocycle in drug discovery, contributing to the pharmacological activity of a wide array of therapeutic agents. The unique electronic and steric properties of the isoxazole ring system allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The introduction of an ethyl group at the 3-position and a carbaldehyde (aldehyde) function at the 5-position of the isoxazole ring, as in this compound, yields a molecule with significant potential for further chemical elaboration. The aldehyde group, in particular, is a valuable synthetic handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for the successful advancement of any compound through the drug development pipeline. These parameters provide initial insights into the purity, stability, and physical state of the substance, which are critical for formulation, storage, and quality control.

Physicochemical Properties: A Data-Driven Estimation

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Citation |

| 3-ethylisoxazole-5-carboxylic acid | 141.11 | 122 | 316.1 ± 30.0 (Predicted) | [1] |

| Ethyl 5-methylisoxazole-3-carboxylate | 155.15 | 27-31 | Not available | |

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | 183.20 | Not available | 71-72 / 0.5 mmHg (lit.) | [2][3] |

| 9-Ethyl-3-carbazolecarboxaldehyde | 223.27 | 85-87 (lit.) | Not available | [4] |

| 5-Methylisoxazole-3-carboxylic acid | 127.10 | 106-110 (lit.) | Not available | [5] |

Analysis and Prediction:

The presence of the polar carbaldehyde group in this compound is expected to result in a higher melting and boiling point compared to non-polar analogues due to dipole-dipole interactions. The ethyl group will contribute to the molecular weight and may slightly increase the van der Waals forces.

-

Predicted Melting Point: Based on the data for related solid compounds like 9-Ethyl-3-carbazolecarboxaldehyde, a solid state at room temperature is anticipated. The melting point is likely to be in the range of 60-100 °C.

-

Predicted Boiling Point: The boiling point will be significantly influenced by atmospheric pressure. Given the boiling point of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate under reduced pressure, the boiling point of this compound at atmospheric pressure is predicted to be above 200 °C.

Experimental Determination of Melting and Boiling Points

The following protocols are designed to provide a robust and reproducible means of determining the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

The capillary melting point technique is a reliable and widely used method for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is crystalline and dry. Grind the sample to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, perform a rapid preliminary heating to estimate the approximate melting range.

-

For a more precise measurement, start heating at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

-

Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Causality Behind Experimental Choices:

-

Fine Powder: A finely ground powder ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.

Boiling Point Determination: Microscale Method

For small quantities of a liquid, the microscale boiling point determination method is highly effective.

Methodology:

-

Sample Preparation: Add a few drops of liquid this compound to a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Heating and Observation:

-

Heat the bath gradually.

-

As the liquid heats, air will be expelled from the capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary traps the vapor of the liquid, allowing for the observation of the point at which the vapor pressure equals the external pressure.

-

Slow Cooling: Slow cooling ensures that the temperature reading accurately reflects the point of equilibrium between the liquid and vapor phases.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

While direct experimental data for the melting and boiling points of this compound are currently lacking in the public literature, this guide provides a robust framework for both the estimation and empirical determination of these crucial parameters. By leveraging data from structurally similar compounds and adhering to the detailed experimental protocols outlined, researchers can confidently and accurately characterize this and other novel isoxazole derivatives. The integrity of such fundamental data is paramount for the progression of new chemical entities in the fields of drug discovery and materials science.

References

-

Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

-

Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

-

Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

3-Methyl-5-isoxazolecarboxylic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Ethyl-5-Isoxazolecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into a multitude of biologically active compounds. Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] The modification of the isoxazole core, for instance, through the formation of Schiff bases (imines), represents a powerful strategy for the generation of novel molecular entities with potentially enhanced therapeutic efficacy.[4] Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] The imine linkage is not merely a linker but often plays a crucial role in the biological activity of the molecule.[4]

This guide provides a comprehensive overview of the synthesis of Schiff bases derived from 3-ethyl-5-isoxazolecarbaldehyde. It is designed to equip researchers in drug discovery and organic synthesis with the necessary theoretical understanding and practical protocols to successfully synthesize and characterize these promising compounds.

The Chemistry of Schiff Base Formation: A Mechanistic Overview

The synthesis of a Schiff base from this compound and a primary amine is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.

The mechanism can be visualized as a two-step process:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

-

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom by the acid catalyst. This protonation turns the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base, with a carbon-nitrogen double bond.

The overall reaction is an equilibrium process. To drive the reaction towards the product (the Schiff base), it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or a drying agent.

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols: Synthesis of Novel Isoxazole-Based Schiff Bases

The following protocols are provided as a guide and can be adapted based on the specific primary amine used and the scale of the reaction.

Protocol 1: General Synthesis of N-Aryl-1-(3-ethylisoxazol-5-yl)methanimines

This protocol describes a general procedure for the synthesis of Schiff bases from this compound and various substituted anilines.

Materials:

-

This compound

-

Substituted Aniline (e.g., p-toluidine, 2,4-dichloroaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

-

To this solution, add the substituted aniline (1.0 eq).

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

-

Heat the mixture to reflux (approximately 78-80 °C) and maintain stirring for 4-6 hours.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), allow the reaction mixture to cool to room temperature.

-

For many Schiff bases, a solid product will precipitate out of the solution upon cooling. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[8]

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Temp (°C) |

| This compound | p-Toluidine | Ethanol | Glacial Acetic Acid | 4-6 | 78-80 |

| This compound | 2,4-Dichloroaniline | Ethanol | Glacial Acetic Acid | 4-6 | 78-80 |

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl-1-(3-ethylisoxazol-5-yl)methanimines.

Protocol 2: Microwave-Assisted Synthesis

For certain substrates, microwave-assisted synthesis can offer advantages in terms of reduced reaction times and potentially higher yields.

Materials:

-

This compound

-

Substituted Aniline

-

Ethanol

-

Microwave synthesis vial

Procedure:

-

In a 10 mL microwave synthesis vial, combine this compound (1.0 eq), the substituted aniline (1.0 eq), and ethanol (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 100 °C) for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work up the product as described in Protocol 1 (precipitation, filtration, and purification).

Characterization of the Synthesized Schiff Bases

The successful synthesis and purity of the Schiff bases must be confirmed through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base. The most important diagnostic peak is the C=N (imine) stretching vibration.

-

Disappearance of Aldehyde C=O: The absence of a strong absorption band in the region of 1690-1715 cm⁻¹, corresponding to the C=O stretch of the starting aldehyde, is a primary indicator of a complete reaction.

-

Appearance of Imine C=N: The appearance of a new, sharp absorption band in the region of 1610-1650 cm⁻¹ is characteristic of the C=N stretching vibration of the newly formed imine bond.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.

¹H NMR Spectroscopy:

-

Imine Proton (-CH=N-): A characteristic singlet for the azomethine proton is expected to appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm .[2][5]

-

Isoxazole Ring Proton (H-4): The proton at the 4-position of the isoxazole ring typically appears as a singlet in the range of δ 6.3-6.8 ppm .[1][11]

-

Ethyl Group Protons: The ethyl group at the 3-position will show a quartet for the methylene protons (-CH₂-) around δ 2.8-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm .

-

Aromatic Protons: The signals for the protons on the aryl ring of the amine will appear in the aromatic region (typically δ 7.0-8.0 ppm ), with splitting patterns dependent on the substitution.

¹³C NMR Spectroscopy:

-

Imine Carbon (-CH=N-): The carbon of the azomethine group is expected to resonate in the range of δ 150-165 ppm .

-

Isoxazole Ring Carbons: The carbons of the isoxazole ring will have characteristic shifts. For example, C3 and C5 are typically in the range of δ 160-175 ppm , while C4 is more upfield, around δ 100-110 ppm .[12]

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear around δ 20-25 ppm , and the methyl carbon (-CH₃) will be in the region of δ 10-15 ppm .

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) |

| Imine (-CH=N-) | 8.0 - 9.0 (s) | 150 - 165 | 1610 - 1650 |

| Isoxazole H-4 | 6.3 - 6.8 (s) | 100 - 110 | - |

| Isoxazole C3/C5 | - | 160 - 175 | - |

| Aldehyde C=O (starting material) | ~9.5-10.5 (s) | ~190 | 1690 - 1715 |

Table 2: Expected Spectroscopic Data for Schiff Bases Derived from this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.

Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and characterization of Schiff bases.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. Alternatively, a stronger acid catalyst, such as a few drops of concentrated sulfuric acid, can be used, but care must be taken to avoid side reactions.[13]

-

Incomplete Reaction: If TLC analysis shows the presence of starting materials after the recommended reaction time, ensure that the reagents are pure and the solvent is anhydrous.

-

Purification Challenges: Some Schiff bases may be oils or difficult to crystallize. In such cases, column chromatography is the preferred method of purification. A systematic screening of solvent systems using TLC will help in identifying the optimal mobile phase for separation.[8]

-

Stability: While generally stable, some Schiff bases can be susceptible to hydrolysis, especially in the presence of acid or base and water. It is advisable to store the purified compounds in a cool, dry, and dark place.

Conclusion

The synthesis of Schiff bases from this compound provides a facile and efficient route to a diverse library of novel compounds with significant potential in drug discovery. The protocols and characterization guidelines presented in this application note offer a solid foundation for researchers to explore this promising area of medicinal chemistry. By understanding the underlying reaction mechanism and employing systematic characterization techniques, scientists can confidently synthesize and validate the structures of these valuable isoxazole derivatives.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

An eco-friendly method for the synthesis of Schiff base from salicylaldehyde and p-toluidine using kaffir lime extract has been investigated. (2019). International Journal of Advanced Research. [Link]

-

Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry. [Link]

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). FLORE. [Link]

-

Compare of three ways of synthesis of simple Schiff base. (2006). MDPI. [Link]

-

Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. (2020). Revista de Chimie. [Link]

-

Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. (2021). RASĀYAN Journal of Chemistry. [Link]

-

Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2020). Molecules. [Link]

-

Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

-

Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]

-

Synthesis of Schiff base from Aldehydes and Ketones. ResearchGate. [Link]

-

Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. International Journal of Scientific and Research Publications. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin

-

EXPERIMENT 4: Synthesis of Schiff base ligands. IONiC / VIPEr. [Link]

-

Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. [Link]

-

Isoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II).

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

-

FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015).

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

-

FT-IR stretching frequency of Schiff base and its metal complexes in cm-1. ResearchGate. [Link]

-

Synthesis and characterization of Schiff-base polymer derived from 2,5-dichloroaniline and 2-hydroxybenzaldehyde. (2016). ResearchGate. [Link]

-

Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

-

Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. [Link]

-

Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2023). ACS Omega. [Link]

Sources

- 1. sciarena.com [sciarena.com]

- 2. journalijar.com [journalijar.com]

- 3. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Compare of three ways of synthesis of simple Schiff base | MDPI [mdpi.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. journals-sathyabama.com [journals-sathyabama.com]

- 11. flore.unifi.it [flore.unifi.it]

- 12. spectrabase.com [spectrabase.com]

- 13. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-ethyl-5-isoxazolecarbaldehyde in heterocyclic synthesis

Executive Summary & Chemical Profile[1][2][3]

3-Ethyl-5-isoxazolecarbaldehyde (CAS: 72591-56-1) represents a critical building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Unlike its ubiquitous 3-methyl analogue, the 3-ethyl variant offers subtle steric bulk and increased lipophilicity (LogP modulation) without altering the fundamental electronic properties of the isoxazole pharmacophore.

This Application Note details the strategic handling and reactivity of this compound. We focus on exploiting the C5-aldehyde handle while preserving the labile N-O bond of the isoxazole ring—a common pitfall in unoptimized synthesis.

Chemical Profile

| Property | Specification | Application Note |

| CAS Number | 72591-56-1 | Commercially available (e.g., BLD Pharm, Chem-Impex). |

| Molecular Weight | 125.13 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Physical State | Low-melting solid / Oil | Often requires mild heating (30–35°C) to dispense quantitatively. |

| Reactivity | Electrophilic C5-Aldehyde | Highly reactive toward nucleophiles; prone to oxidation in air. |

| Stability Warning | N-O Bond Lability | CRITICAL: The isoxazole ring is susceptible to reductive cleavage (N-O bond rupture) under catalytic hydrogenation (H₂/Pd-C). |

Critical Handling & Stability Protocols

Expert Insight: The most common failure mode when working with 5-isoxazolecarbaldehydes is not the reaction of the aldehyde, but the accidental destruction of the heterocyclic core.

Storage and Preparation

-

Inert Atmosphere: The aldehyde functionality at the C5 position is electron-deficient due to the adjacent imine-like nitrogen and oxygen. It oxidizes rapidly to the carboxylic acid (3-ethyl-5-isoxazolecarboxylic acid) upon exposure to air. Store under Argon at -20°C.

-

Solvent Compatibility: Soluble in DCM, THF, Ethanol, and Acetonitrile. Avoid protic solvents if using strong Lewis acids to prevent acetal formation.

The "Forbidden" Reagent List

To maintain the integrity of the isoxazole ring (3-ethyl-isoxazole core), avoid the following conditions unless ring opening is the desired outcome:

-

H₂ / Pd-C or Raney Nickel: Will cleave the N-O bond to form enaminones (beta-amino enones).

-

Lithium Aluminum Hydride (LiAlH₄): Often too aggressive; leads to over-reduction.

-

Sodium / Alcohol (Birch-type conditions): Will degrade the ring.

Application I: C-C Bond Formation (Knoevenagel Condensation)

The Knoevenagel condensation is the premier method for functionalizing the C5 position to generate vinyl-isoxazoles, which serve as Michael acceptors or precursors for further cyclization.

Mechanism & Rationale

We utilize a Green Catalytic Protocol using an aqueous medium.[1] While traditional methods use piperidine/ethanol, the aqueous protocol enhances the reaction rate via hydrophobic effects and simplifies purification (product precipitates).

Experimental Protocol

Target: Synthesis of 3-ethyl-5-(2,2-dicyanovinyl)isoxazole.

-

Reagents:

-

This compound (1.0 equiv, 125 mg, 1 mmol)

-

Malononitrile (1.1 equiv, 73 mg)

-

Catalyst: Sodium Acetate (20 mol%) or Piperidine (catalytic drops) if using ethanol.

-

Solvent: Water (3 mL) or Ethanol (3 mL).

-

-

Procedure:

-

Step A: Dissolve malononitrile in the solvent.

-

Step B: Add the aldehyde.[2] If using water, the aldehyde may form an emulsion; rapid stirring is essential.

-

Step C: Add the catalyst.

-

Step D: Stir at room temperature for 30–60 minutes.

-

Monitoring: Monitor TLC (Hexane:EtOAc 3:1). The product will appear as a new spot with lower Rf and distinct UV activity (conjugation).

-

-

Work-up (Self-Validating Step):

-

Yield Expectation: 85–95%.

Application II: Reductive Amination (C-N Bond Formation)

This is the standard route for generating amine libraries.

Expert Insight: Because catalytic hydrogenation is chemically forbidden (see Section 2), we must use Hydride Donors that are chemoselective for the imine over the isoxazole ring. Sodium Triacetoxyborohydride (STAB) is the reagent of choice.

Workflow Diagram (Reductive Amination)

Caption: Chemoselective reductive amination workflow preventing isoxazole ring degradation.

Experimental Protocol

Target: Synthesis of N-benzyl-1-(3-ethylisoxazol-5-yl)methanamine.

-

Reagents:

-

Aldehyde (1.0 mmol)

-

Benzylamine (1.1 mmol)

-

Sodium Triacetoxyborohydride (STAB) (1.4 mmol)

-

Acetic Acid (1.0 mmol - promotes imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

-

Procedure:

-

Step 1 (Imine Formation): Mix aldehyde and amine in DCE (5 mL). Add Acetic Acid.[4] Stir for 30 mins under Argon. Why? Pre-forming the imine ensures the hydride attacks the C=N bond, not the aldehyde.

-

Step 2 (Reduction): Add STAB in one portion. Stir at Room Temp for 4–12 hours.

-

Step 3 (Quench): Add saturated aqueous NaHCO₃. Gas evolution (CO₂) will occur.

-

-

Purification:

-

Extract with DCM.

-

The basic nitrogen allows purification via SCX (Strong Cation Exchange) cartridges for high-throughput synthesis, or standard flash chromatography (DCM:MeOH).

-

Advanced Reactivity: The "Ring-Opening" Strategy

While usually avoided, advanced synthesis can intentionally cleave the isoxazole to access 1,3-dicarbonyl equivalents . This is useful for converting the isoxazole into a pyrimidine or pyridine ring later in a sequence.

Caption: Intentional N-O bond cleavage for scaffold hopping from isoxazole to pyrimidine.

References

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[5][6][7] Current Opinion in Drug Discovery & Development. (General reactivity of isoxazole scaffold).

-

Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10] Journal of Organic Chemistry. [Link] (Standard protocol for STAB reduction).

-

Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6][11] Current Organic Chemistry. (Review covering N-O bond cleavage sensitivity).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ijcps.org [ijcps.org]

- 3. 3-ethylisoxazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. biolmolchem.com [biolmolchem.com]

Grignard reaction procedures with 3-ethyl-5-isoxazolecarbaldehyde

Application Note & Protocol

Topic: Strategic Synthesis of Secondary Alcohols via Grignard Reaction with 3-ethyl-5-isoxazolecarbaldehyde

Introduction and Strategic Overview

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this organometallic reaction facilitates the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3] The reaction of Grignard reagents with aldehydes is a classic and highly reliable method for synthesizing secondary alcohols.[4][5][6]

This application note provides a detailed protocol and expert guidance for the reaction of various Grignard reagents with this compound. The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities.[7][8] The successful functionalization of isoxazole-based building blocks is therefore of significant interest to researchers in drug discovery and development.

The primary challenge in this synthesis is achieving chemoselectivity. The Grignard reagent, being a potent nucleophile and a strong base, must selectively attack the aldehyde carbonyl without engaging in side reactions with the isoxazole ring.[5] The isoxazole ring possesses electron-withdrawing properties and a nitrogen atom capable of coordinating with the magnesium center, which can influence reactivity.[9] This protocol is optimized to favor the desired 1,2-addition to the aldehyde by carefully controlling reaction conditions, particularly temperature, to yield the target secondary alcohol efficiently.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound.[4][10] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic.[2]

The mechanism involves two key stages:

-

Nucleophilic Addition: The Grignard reagent adds across the carbon-oxygen double bond of the aldehyde. This step forms a new carbon-carbon single bond and results in a tetravalent magnesium alkoxide intermediate.[10][11] The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[11][12]

-

Acidic Work-up: The magnesium alkoxide intermediate is stable until a proton source is introduced. A subsequent acidic work-up step protonates the alkoxide to yield the final secondary alcohol product and water-soluble magnesium salts.[13] A mild acid, such as aqueous ammonium chloride, is often used to quench the reaction to avoid degradation of sensitive functional groups.

Caption: Mechanism of Grignard addition to an aldehyde.

Detailed Experimental Protocol

This protocol describes a general procedure applicable to various Grignard reagents. Strict adherence to anhydrous conditions is paramount for success, as Grignard reagents react readily with protic sources like water.[12]

Materials and Reagents

-

Substrate: this compound

-

Grignard Reagent: e.g., Methylmagnesium bromide (3.0 M in diethyl ether), Phenylmagnesium bromide (1.0 M in THF), etc.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction Solvent: Ethyl acetate or diethyl ether

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert Gas: Argon or Nitrogen

Equipment

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser, oven-dried

-

Dropping funnel or syringe pump

-

Septa

-

Inert gas line (manifold or balloon)

-

Ice-water bath

-

Separatory funnel

Step-by-Step Procedure

Caption: Experimental workflow for the Grignard reaction.

-

Preparation: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flame-dry the apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous THF (or diethyl ether) to a concentration of approximately 0.2 M. Transfer this solution to the reaction flask via cannula or syringe.

-

Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.

-

Grignard Addition: Add the Grignard reagent (1.1-1.2 eq) to the aldehyde solution dropwise via syringe or an addition funnel over 20-30 minutes. Causality Note: Slow, controlled addition at low temperature is critical. It minimizes exothermic events and prevents side reactions, such as enolization of the aldehyde or potential reactions with the isoxazole ring.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Quenching: While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality Note: Using saturated NH₄Cl is a mild way to protonate the alkoxide and destroy any excess Grignard reagent without the vigorous, and often dangerous, effervescence that would occur with water or strong acid.[9]

-

Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding more aqueous NH₄Cl or dilute HCl. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine (saturated aqueous NaCl). The brine wash helps to remove residual water and break up any emulsions.[14] Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary alcohol.

Data Summary and Expected Outcomes

The choice of Grignard reagent directly determines the structure of the resulting secondary alcohol. The following table provides examples of potential products and typical reaction parameters.

| Grignard Reagent (R-MgX) | R Group | Product Name | Stoichiometry (eq) | Temp (°C) | Typical Yield (%) |

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-(3-ethylisoxazol-5-yl)ethanol | 1.2 | 0 | 85-95% |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethyl | 1-(3-ethylisoxazol-5-yl)propan-1-ol | 1.2 | 0 | 80-90% |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | (3-ethylisoxazol-5-yl)(phenyl)methanol | 1.2 | 0 | 75-85% |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | Vinyl | 1-(3-ethylisoxazol-5-yl)prop-2-en-1-ol | 1.2 | 0 | 70-80% |

Yields are estimates and may vary based on experimental scale and purity of reagents.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet glassware, solvents, or reagents. 2. Inactive Grignard reagent (commercial or self-prepared). 3. Poor quality magnesium (oxide layer). | 1. Ensure all glassware is rigorously oven or flame-dried. Use freshly distilled anhydrous solvents. 2. Titrate the Grignard reagent before use to confirm its concentration. 3. If preparing the reagent, activate magnesium with iodine or 1,2-dibromoethane.[12] |

| Starting Aldehyde Recovered | 1. Insufficient Grignard reagent added. 2. Grignard reagent was quenched by moisture before reacting. 3. Reaction temperature too low, preventing initiation. | 1. Use a slight excess (1.1-1.2 eq) of Grignard reagent. 2. Re-verify anhydrous setup and solvent quality. 3. Allow the reaction to warm slightly (e.g., to room temp) after addition if no conversion is observed at 0 °C. |

| Formation of Side Products (e.g., Biphenyl from PhMgBr) | 1. Grignard reagent preparation issues. 2. Reaction temperature too high, promoting side reactions. | 1. Biphenyl is a common byproduct in the formation of phenylmagnesium bromide.[12][15] It can be removed during purification. 2. Maintain strict temperature control during the addition of the Grignard reagent. |

References

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available at: [Link]

-

Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]

-

Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available at: [Link]

-

Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

-

Batchelor, K. J., Bowman, W. R., Davies, R. V., Hockley, M. H., & Wilkins, D. J. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, (S), 428-429. Available at: [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

-

ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[4][10] Addition and Oxidative Coupling Reactions. Available at: [Link]

-

ResearchGate. (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Available at: [Link]

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 19. The Grignard Reaction. Available at: [Link]

-

Cambridge University Press. (n.d.). Grignard Reaction. Available at: [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

-

ResearchGate. (2026, February 12). (PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. Available at: [Link]

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

-

Bentham Science Publisher. (2020, May 11). Application, Reactivity and Synthesis of Isoxazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate | Request PDF. Available at: [Link]

-

MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-

Bio-By-Design Publishing. (2024, June 30). Construction of Isoxazole ring: An Overview. Available at: [Link]

-

MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

-

Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

-

Wikipedia. (n.d.). Isoxazole. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. mt.com [mt.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis of (3-ethylisoxazol-5-yl)methanol via Selective Aldehyde Reduction

Introduction: The Significance of Isoxazole Scaffolds in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into a wide array of therapeutic agents.[2][3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Marketed drugs such as the anticonvulsant Zonisamide and the antibiotic Flucloxacillin feature this core structure, highlighting its clinical significance. The synthesis of functionalized isoxazoles, such as the primary alcohol (3-ethylisoxazol-5-yl)methanol, provides a crucial intermediate for further molecular elaboration, enabling the exploration of structure-activity relationships in drug development programs.[2][5] This document provides a detailed guide to the selective reduction of 3-ethyl-5-isoxazolecarbaldehyde to its corresponding alcohol, a foundational transformation for synthetic and medicinal chemists.

Section 1: Reaction Overview & Mechanistic Considerations

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis.[6] This transformation is most commonly achieved using metal hydride reagents, which serve as a source of the hydride ion (H⁻).[7] The general mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final alcohol product.[7][8]

Two of the most common and practical hydride reagents for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄).[7]

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is particularly well-suited for reducing aldehydes and ketones.[9] It is stable in protic solvents like methanol and ethanol, making it exceptionally user-friendly and safe to handle. Its selectivity ensures that other potentially reducible functional groups, such as esters or amides, remain untouched under standard conditions.[8]

-

Lithium Aluminium Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[10][11] Due to the higher polarity of the Al-H bond compared to the B-H bond, LiAlH₄ reacts vigorously and can reduce a wider range of functional groups, including carboxylic acids, esters, and amides.[11][12] It is highly reactive with water and protic solvents, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling procedures.[13] While effective, its high reactivity can sometimes lead to undesired side reactions, such as cleavage of the isoxazole ring, although this is more common with certain substitution patterns.[14]

For the specific reduction of this compound, NaBH₄ is the preferred reagent due to its high chemoselectivity for the aldehyde group, operational simplicity, and enhanced safety profile. This guide will primarily focus on the NaBH₄ protocol, which offers a reliable and efficient route to the desired (3-ethylisoxazol-5-yl)methanol.

Section 2: Experimental Protocols

This section details the step-by-step procedure for the synthesis, purification, and characterization of (3-ethylisoxazol-5-yl)methanol.

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol is optimized for safety, efficiency, and high yield on a laboratory scale.

Materials & Equipment:

-

This compound

-

Sodium borohydride (NaBH₄), powder

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Equipment for column chromatography (silica gel, appropriate glassware)

-

NMR tubes and solvents (e.g., CDCl₃)

-

FT-IR spectrometer

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 1.0 eq).

-

Dissolve the aldehyde in methanol (20 mL).

-

Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

-

Reagent Addition:

-

Slowly add sodium borohydride (e.g., 0.3 g, ~1.2 eq) to the cooled solution in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6] A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The product alcohol will have a lower Rf value (be more polar) than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible by TLC.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask again in an ice-water bath.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~15 mL) to decompose any excess NaBH₄.[8]

-

Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.[6]

-

Transfer the resulting aqueous slurry to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).[15] Causality Note: Multiple extractions ensure efficient recovery of the polar alcohol product from the aqueous phase.

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).[15] Swirl the flask until the drying agent no longer clumps together.

-

Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to isolate the pure (3-ethylisoxazol-5-yl)methanol.

-

-

Characterization:

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[5][16][17]

-

Expected FT-IR peaks: A broad absorption in the 3200-3500 cm⁻¹ region corresponding to the O-H stretch of the alcohol is a key indicator of success.[16]

-

Expected ¹H NMR signals: The disappearance of the aldehydic proton signal (~9-10 ppm) and the appearance of a new signal for the CH₂OH group (~4.5-5.0 ppm) and a broad singlet for the OH proton confirm the transformation.[18]

-

Section 3: Data Summary and Visualization

Comparative Data for Aldehyde Reduction Methods

| Parameter | Protocol 1: Sodium Borohydride | Alternative: Lithium Aluminium Hydride |

| Reagent | NaBH₄ | LiAlH₄ |

| Reactivity | Mild, Chemoselective | Strong, Highly Reactive |

| Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl Ether |

| Temperature | 0 °C to Room Temp | 0 °C to Reflux |

| Work-up | Aqueous (e.g., NH₄Cl) | Careful sequential addition of H₂O, NaOH(aq), H₂O |

| Safety | Relatively safe, handle with standard care | Pyrophoric, reacts violently with water |

| Typical Yield | >90% | Variable, risk of side reactions |

General Reaction Scheme

Caption: General scheme for the reduction of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the target alcohol.

References

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.[Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.[Link]

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.[Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.[Link]

-

Help: NaBH4 workup advice. Reddit.[Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.[Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.[Link]

-

Reductions with Lithium Aluminium Hydride. University of Southampton.[Link]

-

Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College.[Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.[Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.[Link]

-

Sodium borohydride reduction of conjugated aldehydes and ketones. ACS Publications.[Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.[Link]

-

NaBH4 Reduction of Ketone to Alcohol. University of Massachusetts.[Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.[Link]

-

Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. ResearchGate.[Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.[Link]

-

Lithium aluminium hydride. Wikipedia.[Link]

-

(3-ethyl-5-methyl-4-isoxazolyl)methanol. ChemSynthesis.[Link]

-

Reduction of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

-

Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.[Link]

-

Synthesis and Characterization of Some New Isoxazole Derivatives. Semantic Scholar.[Link]

- Preparation method of 3-amino-5-methyl isoxazole.

-

Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PMC.[Link]

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biolmolchem.com [biolmolchem.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. biolmolchem.com [biolmolchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. sciarena.com [sciarena.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-5-isoxazolecarbaldehyde

Welcome to the technical support hub for the synthesis of 3-ethyl-5-isoxazolecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth guidance to help you improve your reaction yields and troubleshoot experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

Low yields and unexpected side products can be a significant source of frustration in organic synthesis. The following table outlines common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions based on established chemical principles.

| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |

| Low or No Product Yield | 1. Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile.[1][2] Its formation and reactivity are highly dependent on reaction conditions. 2. Low Reactivity of 3-Ethylisoxazole: The isoxazole ring is an electron-rich heterocycle, but its reactivity can be influenced by substituents. The ethyl group at the 3-position may not be sufficiently activating for the formylation to proceed efficiently. 3. Decomposition of Starting Material or Product: Isoxazole rings can be sensitive to harsh reaction conditions, such as high temperatures or strong acids, leading to degradation.[3] | 1. Optimize Vilsmeier Reagent Formation: - Ensure Anhydrous Conditions: Water will rapidly quench the Vilsmeier reagent. Use freshly distilled solvents and dry glassware. - Control Temperature: The formation of the Vilsmeier reagent is often performed at 0 °C to control the exothermic reaction between DMF and POCl₃.[1] 2. Enhance Electrophilic Aromatic Substitution: - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to favor the formylation of the less reactive 3-ethylisoxazole. Monitor the reaction progress by TLC or LC-MS to avoid product degradation.[3] 3. Ensure Product and Reactant Stability: - Controlled Work-up: Perform the hydrolysis of the iminium intermediate at low temperatures (e.g., 0 °C) to minimize side reactions.[1] |

| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: While formylation of 3-substituted isoxazoles is expected to occur at the 5-position due to electronic effects, some substitution at the 4-position can occur. 2. Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other functional groups if present in the starting material or solvent. | 1. Improve Regioselectivity: - Modify Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity. 2. Minimize Side Reactions: - Choice of Solvent: Use an inert solvent that does not react with the Vilsmeier reagent. Dichloromethane or DMF itself are common choices.[1] |

| Difficult Product Purification | 1. Co-elution of Starting Material and Product: 3-Ethylisoxazole and the aldehyde product may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polar Impurities: The hydrolysis step can introduce inorganic salts that may complicate extraction and purification. | 1. Optimize Chromatography: - Solvent System Screening: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on a silica gel column. - Alternative Purification Methods: Consider recrystallization or distillation if the product is a solid or a liquid with a suitable boiling point.[4] 2. Thorough Work-up: - Aqueous Washes: Wash the organic layer thoroughly with water and brine to remove water-soluble impurities before drying and concentrating.[5] |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, 3-ethylisoxazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][6]

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as an electrophile in an electrophilic aromatic substitution reaction with the 3-ethylisoxazole.[1][6] The resulting iminium ion is subsequently hydrolyzed during the work-up to yield the desired aldehyde.[1][6]

Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the critical parameters to check?

Several factors can contribute to low yields in a Vilsmeier-Haack reaction. Here’s a checklist of critical parameters to review:

-

Reagent Quality: Ensure that the DMF and POCl₃ are of high purity and, most importantly, anhydrous. The Vilsmeier reagent is highly reactive towards water.

-

Stoichiometry: The molar ratio of the formylating agents to the substrate is crucial. Typically, a slight excess of the Vilsmeier reagent is used.

-

Temperature Control: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at a low temperature (e.g., 0 °C) to prevent degradation.[1] The subsequent formylation step may require heating, but the temperature should be carefully optimized to avoid decomposition of the starting material or product.

-

Reaction Time: The formylation of less reactive substrates may require longer reaction times. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

-

Work-up Procedure: The hydrolysis of the intermediate iminium salt should be performed carefully, usually by pouring the reaction mixture onto ice or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[1] This helps to control the exothermicity of the hydrolysis and minimize side reactions.

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

While the Vilsmeier-Haack reaction is a common approach, other synthetic strategies can be employed, although they may be more multi-step. One potential alternative involves the oxidation of a corresponding alcohol, 3-ethyl-5-(hydroxymethyl)isoxazole. This alcohol precursor would first need to be synthesized, for example, through the reduction of a corresponding ester, ethyl 3-ethylisoxazole-5-carboxylate. The subsequent oxidation of the alcohol to the aldehyde can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Another approach could involve the functionalization of a pre-existing isoxazole ring. For instance, if 3-ethyl-5-bromoisoxazole is available, a lithium-halogen exchange followed by quenching with a formylating agent like DMF could yield the desired aldehyde. However, the availability of the starting materials and the overall efficiency of these multi-step sequences need to be considered.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Ethylisoxazole

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

3-Ethylisoxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of 3-Ethylisoxazole: Dissolve 3-ethylisoxazole (1.0 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of sodium acetate (5.0 equivalents) in water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Workflow for the synthesis of this compound.

References

- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.

- Indian Journal of Chemistry. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. 2022.

- Benchchem. Overcoming low reactivity of precursors in isoxazole synthesis.

- Konkala, et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. 2017.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. 2024.

- Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

- Benchchem. Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.

- RSC Publishing. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. 2021.

- NROChemistry. Vilsmeier-Haack Reaction.

- Ghogare, R. S., Patankar-Jain, K., & Momin, S. A. H. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Letters in Organic Chemistry, 18(2), 83-87. 2021.

- Chemistry Steps. Vilsmeier-Haack Reaction. 2023.

- Rasayn Academy. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. 2022.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- ChemicalBook. 3-ethylisoxazole-5-carboxylic acid synthesis.

- ResearchGate. A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate.

- ECHEMI. 21080-81-9, 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester Formula.

- Mishra, et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. 2021.